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Compound of Interest

Compound Name: PI3K/Akt-IN-1

Cat. No.: B12421190

Get Quote

Executive Summary
PI3K/Akt-IN-1 (CAS: 3033069-84-7), chemically identified as Compound 7f, is a synthetic

small-molecule inhibitor designed to target the dysregulated PI3K/Akt signaling axis commonly

observed in hematological malignancies and solid tumors. It functions as a dual inhibitor,

simultaneously blocking the catalytic activity of specific Phosphoinositide 3-kinase (PI3K)

isoforms and Protein Kinase B (Akt).

Unlike pan-PI3K inhibitors that often suffer from broad off-target toxicity, PI3K/Akt-IN-1 exhibits

a specific selectivity profile, showing high potency against PI3Kδ, PI3Kγ, and Akt-1. Its primary

mechanism involves the abrogation of phosphorylation events critical for cell survival, leading

to S-phase cell cycle arrest and Caspase-3 dependent apoptosis.

Chemical Identity & Structural Basis
The pharmacological efficacy of PI3K/Akt-IN-1 stems from its pyrimidine-5-carbonitrile scaffold,

optimized for ATP-pocket occupancy in kinase domains.
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Feature Details

Common Name PI3K/Akt-IN-1

Chemical Code Compound 7f

CAS Number 3033069-84-7

Core Scaffold Pyrimidine-5-carbonitrile

Key Substituents
4-(4-methoxyphenyl) group; Trimethoxyphenyl

moiety linked via an N-containing bridge

Molecular Weight ~465.53 g/mol

Structural Logic: The trimethoxyphenyl motif is critical for its binding affinity, likely engaging in

hydrophobic interactions within the kinase active site, while the carbonitrile group provides a

polar contact point essential for orienting the molecule.

Mechanism of Action (MoA)
Dual Kinase Inhibition
PI3K/Akt-IN-1 acts by competitively inhibiting the ATP-binding sites of its targets. This dual-

node blockade prevents the signal transduction from the cell surface (PI3K) to the central

survival node (Akt).

Upstream Blockade (PI3K): It inhibits the conversion of PIP2 to PIP3 by blocking PI3K

isoforms (specifically

and

), preventing the membrane recruitment of Akt.

Downstream Blockade (Akt): It directly inhibits Akt-1, preventing the phosphorylation of

downstream effectors such as mTOR, GSK3

, and NF-

B.
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Quantitative Potency Profile (IC50)
The compound demonstrates micromolar potency in cell-free kinase assays.

Target Kinase
IC50 (

M)
Significance

Akt-1 3.36
Primary target; critical for

survival signaling blockade.

PI3K 4.01
Isoform enriched in leukocytes;

relevant for leukemia (K562).

PI3K 6.99
Isoform involved in immune

cell chemotaxis and signaling.

Cellular Phenotype & Signaling Consequences
Upon treatment, cancer cells (specifically K562 leukemia and MCF-7 breast cancer lines)

exhibit a defined sequence of biological failures:

Dephosphorylation: Rapid reduction in p-PI3K and p-Akt (Ser473/Thr308) levels.

Transcriptional Suppression: Downregulation of NF-

B and Cyclin D1, proteins essential for proliferation and inflammation.

Cell Cycle Arrest: Accumulation of cells in the S-phase, indicating a blockade in DNA

synthesis or replication checkpoint activation.

Apoptosis: Activation of Caspase-3, leading to PARP cleavage and programmed cell death.

Visualization of Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt pathway and the specific intervention

points of PI3K/Akt-IN-1.
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Caption: Schematic of the PI3K/Akt signaling cascade showing the dual inhibition mechanism

of PI3K/Akt-IN-1 (Compound 7f) at both the PI3K and Akt nodes, leading to downstream S-

phase arrest and apoptosis.

Experimental Protocols for Validation
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To validate the mechanism of PI3K/Akt-IN-1 in a research setting, the following protocols are

recommended. These are designed to be self-validating by including necessary controls.

In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values in specific cell lines (K562 or MCF-7).

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Prepare serial dilutions of PI3K/Akt-IN-1 (0.01 - 100

M) in DMSO. Add to wells (Final DMSO < 0.1%).

Incubation: Incubate for 48 hours at 37°C, 5% CO

.

Development: Add 20

L MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals with 150

L DMSO.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Expected Result: K562 IC50

2.62

M; MCF-7 IC50

3.22

M.

Western Blotting (Pathway Verification)
Objective: Confirm inhibition of phosphorylation targets.

Lysis: Treat cells with 3
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M PI3K/Akt-IN-1 for 24h. Lyse in RIPA buffer with protease/phosphatase inhibitors.

Separation: Resolve 30

g protein on 10% SDS-PAGE. Transfer to PVDF membrane.

Probing:

Primary Antibodies: Anti-p-Akt (Ser473), Anti-p-PI3K (Tyr458), Anti-Cyclin D1, Anti-GAPDH

(Loading Control).

Secondary Antibodies: HRP-conjugated IgG.

Detection: ECL Chemiluminescence.

Validation Criteria: Significant reduction in p-Akt and p-PI3K bands compared to DMSO

control; reduction in Cyclin D1 levels.

Flow Cytometry (Cell Cycle Analysis)
Objective: Validate S-phase arrest.

Fixation: Harvest treated cells (

), wash with PBS, fix in 70% ice-cold ethanol overnight.

Staining: Resuspend in PBS containing RNase A (100

g/mL) and Propidium Iodide (50

g/mL). Incubate 30 min at 37°C in dark.

Analysis: Acquire >10,000 events on flow cytometer. Use ModFit or FlowJo to analyze cell

cycle phases.

Expected Result: Significant increase in the percentage of cells in S-phase compared to

G0/G1 in control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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